Penillic acid

Description

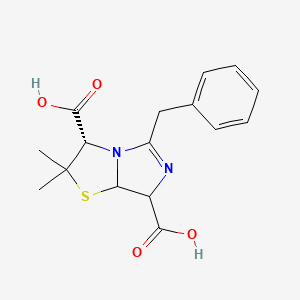

Structure

3D Structure

Properties

Molecular Formula |

C16H18N2O4S |

|---|---|

Molecular Weight |

334.4 g/mol |

IUPAC Name |

(3S)-5-benzyl-2,2-dimethyl-7,7a-dihydro-3H-imidazo[5,1-b][1,3]thiazole-3,7-dicarboxylic acid |

InChI |

InChI=1S/C16H18N2O4S/c1-16(2)12(15(21)22)18-10(8-9-6-4-3-5-7-9)17-11(14(19)20)13(18)23-16/h3-7,11-13H,8H2,1-2H3,(H,19,20)(H,21,22)/t11?,12-,13?/m0/s1 |

InChI Key |

PSPRNQOVLYLHSA-CPCZMJQVSA-N |

Isomeric SMILES |

CC1([C@@H](N2C(S1)C(N=C2CC3=CC=CC=C3)C(=O)O)C(=O)O)C |

Canonical SMILES |

CC1(C(N2C(S1)C(N=C2CC3=CC=CC=C3)C(=O)O)C(=O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery of Penicillic Acid: An In-depth Technical History

A comprehensive guide for researchers, scientists, and drug development professionals on the initial discovery, characterization, and biosynthetic elucidation of penicillic acid.

Abstract

Penicillic acid, a mycotoxin produced by various species of Penicillium and Aspergillus, holds a unique place in the history of natural product chemistry. Though overshadowed by its famous namesake, penicillin, the discovery and structural elucidation of penicillic acid predate the antibiotic era and represent significant milestones in the study of microbial metabolites. This technical guide provides a detailed historical account of the discovery of penicillic acid, from its initial isolation in 1913 to the elucidation of its biosynthetic pathway. It includes detailed experimental protocols from key historical publications, quantitative data, and visualizations of experimental workflows and biosynthetic pathways to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug development.

The Initial Discovery: Alsberg and Black (1913)

The story of penicillic acid begins in the early 20th century, two decades before Alexander Fleming's famous observation of penicillin's antibiotic properties. In 1913, American biochemists Carl L. Alsberg and Otis F. Black, while investigating the deterioration of maize, isolated a crystalline substance from cultures of Penicillium puberulum. Their findings were published in a bulletin from the U.S. Department of Agriculture's Bureau of Plant Industry.[1][2][3][4][5] This initial discovery marked the first isolation of a pure, crystalline metabolite from a Penicillium species.

Original Isolation and Characterization

Experimental Protocol: Initial Isolation of Penicillic Acid (Alsberg and Black, 1913 - Reconstructed from later reports)

The following protocol is a reconstruction based on descriptions in later scientific literature of Alsberg and Black's original work.

-

Organism: Penicillium puberulum Bainier.[8]

-

Culture Medium: A simple medium likely containing glucose or another carbohydrate source and inorganic salts, suitable for the growth of the fungus.

-

Cultivation: The fungus was grown in surface culture on the liquid medium for a period of several weeks to allow for the accumulation of secondary metabolites.

-

Extraction: The culture fluid was separated from the mycelium. The acidic nature of penicillic acid suggests that an extraction procedure involving acidification of the culture filtrate followed by extraction with an organic solvent like ether or chloroform (B151607) was likely employed.

-

Crystallization: The organic solvent extract was concentrated, and upon standing, crude crystals of penicillic acid were obtained. Further purification was likely achieved by recrystallization from a suitable solvent.

Quantitative Data from Early Observations

Alsberg and Black's initial work provided the first quantitative data on penicillic acid, though it was limited by the analytical techniques of the time.

| Property | Value | Reference |

| Melting Point | Not definitively reported in 1913 | |

| Crystalline Form | Described as crystalline | [1] |

| Elemental Composition | Not definitively reported in 1913 |

Structure Elucidation: Birkinshaw, Oxford, and Raistrick (1936)

For over two decades, the chemical structure of penicillic acid remained unknown. In 1936, a team of British biochemists, John H. Birkinshaw, Albert E. Oxford, and Harold Raistrick, published a comprehensive study in the Biochemical Journal that detailed the isolation, properties, and, most importantly, the chemical constitution of penicillic acid.[9][10][11] Their work was a landmark in natural product chemistry, employing classical methods of degradation and synthesis to deduce the structure of this novel fungal metabolite.

Improved Isolation and Characterization

Birkinshaw and his colleagues worked with both Penicillium puberulum and P. cyclopium, the latter of which they found to be a more prolific producer of penicillic acid. This enabled them to obtain larger quantities of the compound for detailed chemical analysis.

Experimental Protocol: Isolation of Penicillic Acid (Birkinshaw et al., 1936)

The following protocol is based on the detailed methodology described in their 1936 publication.

-

Organism: Penicillium cyclopium Westling.

-

Culture Medium: Czapek-Dox solution, a defined medium containing glucose and inorganic salts.

-

Cultivation: The fungus was grown in surface culture on the Czapek-Dox solution in large flasks at 24°C for 30-40 days.

-

Extraction:

-

The culture fluid was filtered to remove the mycelium.

-

The filtrate was acidified to a pH of approximately 2 with hydrochloric acid.

-

The acidified filtrate was then continuously extracted with ether for 24-48 hours.

-

-

Purification and Crystallization:

-

The ether extract was dried over anhydrous sodium sulfate (B86663) and then evaporated to a small volume.

-

Upon cooling, crude penicillic acid crystallized out.

-

The crude product was recrystallized from either water or a mixture of benzene (B151609) and petroleum ether to yield pure, colorless needles.

-

Quantitative Data from Birkinshaw et al. (1936)

This study provided the first reliable and detailed quantitative data for penicillic acid.

| Property | Value | Reference(s) |

| Melting Point | 83-84 °C | [12] |

| Elemental Analysis | C, 56.4%; H, 5.9% (Consistent with C₈H₁₀O₄) | [11] |

| Molecular Weight (by titration) | Approx. 170 g/mol | [11] |

| Solubility | Moderately soluble in cold water; freely soluble in hot water, alcohol, ether, and chloroform | [12] |

| UV Absorption Maximum | ~220 nm | [12] |

Elucidation of the Chemical Structure

The structural elucidation of penicillic acid by Birkinshaw and his team was a feat of deductive chemical reasoning, relying on a series of chemical reactions and the characterization of the resulting products.

Experimental Workflow for Structure Elucidation

Caption: Key chemical degradation experiments used to determine the structure of penicillic acid.

Through these and other reactions, they deduced that penicillic acid is γ-keto-β-methoxy-δ-methylene-Δα-hexenoic acid, existing in tautomeric equilibrium with its γ-hydroxylactone form.

Biosynthetic Pathway of Penicillic Acid

The elucidation of the biosynthetic pathway of penicillic acid came much later, with key studies in the late 1950s and early 1960s utilizing the then-emerging technique of isotopic labeling.

Isotopic Labeling Studies

In 1958, A. J. Birch, G. E. Blance, and H. Smith published a paper in the Journal of the Chemical Society that described the use of ¹⁴C-labeled precursors to trace the origins of the carbon atoms in the penicillic acid molecule.[13] This was followed by further studies, including those by Bentley and Keil in 1962, which helped to solidify the proposed pathway.[14]

Experimental Protocol: Isotopic Labeling Studies (General Methodology)

-

Organism: A penicillic acid-producing strain of Penicillium.

-

Culture: The fungus was grown in a liquid medium.

-

Precursor Feeding: At a suitable point in the growth phase, a ¹⁴C-labeled precursor (e.g., [1-¹⁴C]acetate, [2-¹⁴C]acetate, or [¹⁴C]formate) was added to the culture.

-

Isolation and Degradation: After a period of incubation, the penicillic acid was isolated and purified. The labeled penicillic acid was then chemically degraded in a stepwise manner to determine the position of the ¹⁴C atoms within the molecule.

-

Analysis: The radioactivity of the degradation products was measured to map the incorporation of the labeled precursors.

These studies demonstrated that the carbon skeleton of penicillic acid is derived from four molecules of acetate (B1210297) and one C₁ unit, likely from methionine.

The Polyketide Pathway

The results of the isotopic labeling experiments strongly indicated that penicillic acid is a polyketide, formed through the head-to-tail condensation of acetate units, followed by modification through methylation, oxidation, and ring cleavage.

Proposed Biosynthetic Pathway of Penicillic Acid

Caption: The proposed biosynthetic pathway of penicillic acid via the polyketide route.

Conclusion

The history of the discovery of penicillic acid is a testament to the foundational principles of natural product chemistry. From its serendipitous discovery in spoiled maize to the elegant chemical detective work that revealed its structure and the sophisticated isotopic tracer studies that unveiled its biosynthesis, the story of penicillic acid highlights the evolution of scientific methodology over half a century. This in-depth technical guide, with its compilation of historical experimental protocols and quantitative data, serves as a valuable resource for understanding the origins of a significant, albeit lesser-known, microbial metabolite. The journey of penicillic acid from a laboratory curiosity to a well-characterized mycotoxin continues to be of interest to scientists in diverse fields, from food safety to drug discovery.

References

- 1. journals.asm.org [journals.asm.org]

- 2. The Emergence of Mycophenolate Mofetilin Dermatology: From Its Roots in the World of Organ Transplantation to its Versatile Role in the Dermatology Treatment Room - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. mdpi.com [mdpi.com]

- 5. Mycophenolate mofetil - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

- 6. mdpi.com [mdpi.com]

- 7. scispace.com [scispace.com]

- 8. Penicillic Acid | Engormix [en.engormix.com]

- 9. Antibiotics from Penicillia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Studies in the biochemistry of micro-organisms: Penicillic acid, a metabolic product of Penicillium puberulum Bainier and P. cylopium Westling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. (Open Access) Studies in the biochemistry of micro-organisms: Penicillic acid, a metabolic product of Penicillium puberulum Bainier and P. cylopium Westling (1936) | John Howard Birkinshaw | 89 Citations [scispace.com]

- 12. Penicillic Acid | C8H10O4 | CID 1268111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 924. Studies in relation to biosynthesis. Part XVIII. Penicillic acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 14. Tetronic acid biosynthesis in molds. I. Formation of carlosic and carolic acids in Penicillium charlesii - PubMed [pubmed.ncbi.nlm.nih.gov]

Penicillic Acid-Producing Fungal Species: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillic acid is a mycotoxin with a range of biological activities, including antibiotic, antifungal, antiviral, and cytotoxic properties. First isolated from Penicillium puberulum, it is now known to be produced by a variety of fungal species, primarily within the Penicillium and Aspergillus genera.[1] This guide provides a comprehensive overview of the fungal species known to produce penicillic acid, quantitative data on its production, detailed experimental protocols for its study, and insights into its biosynthetic pathway.

Fungal Species Producing Penicillic Acid

A significant number of species within the Penicillium and Aspergillus genera have been identified as producers of penicillic acid. These fungi are widespread in various environments and can contaminate a range of agricultural commodities, including corn, beans, peanuts, and fruits.[2]

Key Penicillic Acid-Producing Species:

-

Penicillium species:

-

Aspergillus species:

Quantitative Data on Penicillic Acid Production

The production of penicillic acid is highly dependent on the fungal strain, substrate, and environmental conditions such as temperature and water activity. The following tables summarize quantitative data from various studies.

Table 1: Penicillic Acid Production by Fungal Species in Submerged Culture

| Fungal Species | Strain | Carbon Source | Temperature (°C) | Penicillic Acid Yield (mg/mL) | Reference |

| Penicillium cyclopium | NRRL 1888 | Mannitol | 25 | 4.0 | [1] |

| Penicillium cyclopium | NRRL 1888 | Whey Medium | - | 3.0 | [1] |

| Aspergillus sclerotiorum | CGF | Soluble Starch (8%) | - | 9.40 | [7] |

| Aspergillus sclerotiorum | CGF | Soluble Starch | - | 2.98 | [6] |

| Aspergillus sclerotiorum | CGF | Yeast Extract | - | 2.46-2.71 | [6] |

Table 2: Mycotoxin Production by Penicillium roqueforti Strains from Mould-Ripened Civil Cheese

| Mycotoxin | Concentration Range (mg/kg) |

| Roquefortine C | 0.4 - 47.0 |

| Penicillic Acid | 0.2 - 43.6 |

| Mycophenolic Acid | 0.1 - 23.1 |

| Patulin | 0.1 - 2.3 |

| Reference:[5] |

Table 3: Influence of Temperature and Moisture on Penicillic Acid Production by Aspergillus ochraceus on Poultry Feed

| Temperature (°C) | Moisture Level | Penicillic Acid Production | Reference |

| 15 or 22 | Low | Favored | [8] |

| 30 | High | Not Favored | [8] |

Experimental Protocols

Fungal Cultivation for Penicillic Acid Production

This protocol describes the submerged culture of Penicillium and Aspergillus species for the production of penicillic acid.

Materials:

-

Selected fungal strain (e.g., Penicillium cyclopium NRRL 1888)

-

Culture medium (e.g., Raulin-Thom medium or Potato Dextrose Broth)

-

Carbon source (e.g., mannitol, glucose, or soluble starch)

-

Sterile Erlenmeyer flasks

-

Shaking incubator

-

Autoclave

Procedure:

-

Medium Preparation: Prepare the desired culture medium. For example, to prepare Raulin-Thom medium, dissolve the necessary salts in distilled water and adjust the pH. Add the selected carbon source at the desired concentration.

-

Sterilization: Sterilize the medium in Erlenmeyer flasks by autoclaving at 121°C for 15-20 minutes.

-

Inoculation: Inoculate the sterile medium with a spore suspension or a small agar (B569324) plug of the actively growing fungal culture.

-

Incubation: Incubate the flasks in a shaking incubator at a controlled temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm) for a specified period (e.g., 7-14 days).[9]

-

Harvesting: After incubation, separate the fungal biomass from the culture broth by filtration through cheesecloth or a similar filter. The filtrate contains the secreted penicillic acid.

Extraction and Purification of Penicillic Acid

This protocol outlines a general procedure for the extraction of penicillic acid from the fungal culture filtrate.

Materials:

-

Fungal culture filtrate

-

Ethyl acetate (B1210297) or chloroform (B151607)

-

Anhydrous sodium sulfate (B86663)

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Liquid-Liquid Extraction: Transfer the culture filtrate to a separatory funnel. Add an equal volume of ethyl acetate or chloroform and shake vigorously for 2-3 minutes, periodically venting the funnel.

-

Phase Separation: Allow the layers to separate. Collect the organic (upper) layer containing the penicillic acid.

-

Repeat Extraction: Repeat the extraction of the aqueous layer two more times with fresh organic solvent to maximize recovery.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter to remove the sodium sulfate and concentrate the filtrate to dryness using a rotary evaporator.

-

Purification (Optional): The crude extract can be further purified using techniques such as column chromatography on silica (B1680970) gel.

Quantification of Penicillic Acid by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantification of penicillic acid using HPLC with UV detection.

Materials:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

HPLC-grade acetonitrile (B52724) and water

-

Formic acid or trifluoroacetic acid

-

Penicillic acid standard

-

Syringe filters (0.22 µm)

Procedure:

-

Sample Preparation: Dissolve the dried crude extract in a known volume of the mobile phase (e.g., acetonitrile/water mixture). Filter the sample through a 0.22 µm syringe filter before injection.

-

Standard Preparation: Prepare a stock solution of the penicillic acid standard in the mobile phase. From the stock solution, prepare a series of calibration standards by serial dilution.

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is typically used. For example, a gradient from 10% to 90% acetonitrile over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: Approximately 225 nm.

-

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Create a calibration curve by plotting the peak area of the standards against their known concentrations. Use the calibration curve to determine the concentration of penicillic acid in the samples.

Visualizations

Biosynthetic Pathway of Penicillic Acid

The biosynthesis of penicillic acid is a complex process involving a polyketide synthase (PKS) and several modifying enzymes. The proposed pathway in Aspergillus westerdijkiae involves a gene cluster containing genes for a non-reducing polyketide synthase (NR-PKS), a flavin-containing monooxygenase (FMO), an O-methyltransferase (OMeT), and other enzymes.

References

- 1. Penicillic acid production in submerged culture - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of penicillin biosynthesis in filamentous fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Mycotoxin production capability of Penicillium roqueforti in strains isolated from mould-ripened traditional Turkish civil cheese - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Production of penicillic acid by Aspergillus sclerotiorum CGF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Production of Penicillic Acid and Ochratoxin A on Poultry Feed by Aspergillus ochraceus: Temperature and Moisture Requirements - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

A Technical Guide to Penicillic Acid: Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penicillic acid, a mycotoxin produced by various species of Penicillium and Aspergillus fungi, has garnered significant attention in the scientific community due to its diverse biological activities.[1] First isolated in 1913 from corn infected with Penicillium puberulum, this polyketide metabolite exhibits a range of effects, including antibiotic, antiviral, antitumor, and cytotoxic properties.[2] Notably, it also functions as an inhibitor of critical biological pathways such as NF-κB signaling and bacterial quorum sensing. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biosynthesis, and chemical synthesis of penicillic acid. It further delves into its mechanisms of action, supported by quantitative biological data and detailed experimental protocols for its isolation, characterization, and bioactivity assessment.

Chemical Structure and Properties

Penicillic acid (CAS No: 90-65-3) is a γ-lactone that exists in tautomeric equilibrium with an open-chain keto acid form.[2] This structural duality is crucial to its chemical reactivity and biological activity.

IUPAC Name: (2Z)-3-methoxy-5-methyl-4-oxohexa-2,5-dienoic acid Molecular Formula: C₈H₁₀O₄ Molecular Weight: 170.16 g/mol [1]

Physicochemical Properties

Penicillic acid presents as crystalline needles when purified from petroleum ether and as large transparent rhombic crystals in its monohydrate form from water.[2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Penicillic Acid

| Property | Value |

| Melting Point | 83-84 °C (anhydrous); 58-64 °C (monohydrate)[2] |

| Solubility | Moderately soluble in cold water (2 g/100 mL). Freely soluble in hot water, ethanol, ether, benzene, and chloroform. Slightly soluble in hot petroleum ether. Practically insoluble in pentane-hexane. Soluble in DMF (30 mg/mL) and DMSO (30 mg/mL).[2] |

| UV-Vis Absorption (λmax) | ~220 nm[2] |

Spectral Data

The structural elucidation of penicillic acid is supported by various spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum of penicillic acid is characterized by absorption bands corresponding to O-H stretching of the carboxylic acid, C=O stretching of the ketone and lactone/acid, and C=C stretching of the alkene moieties.

-

Mass Spectrometry (MS): The mass spectrum of penicillic acid typically shows a molecular ion peak corresponding to its molecular weight. Common adducts observed include [M+H]⁺ and [M+Na]⁺.[1] The top five peaks from a representative High-Resolution Mass Spectrum (HRMS) are detailed in Table 2.

Table 2: High-Resolution Mass Spectrometry Data for Penicillic Acid

| m/z | Intensity (relative to base peak) |

| 125.0597 | 999 |

| 171.0652 | 541 |

| 111.0441 | 174 |

| 112.0519 | 99 |

| 153.0546 | 76 |

Data sourced from PubChem CID 1268111.[1]

Synthesis of Penicillic Acid

Biosynthesis

Penicillic acid is a secondary metabolite synthesized via the polyketide pathway in fungi. The biosynthetic gene cluster typically includes a non-reducing polyketide synthase (NR-PKS), a flavin-containing monooxygenase (FMO), an O-methyltransferase (OMeT), and a short-chain reductase (SDR). The pathway involves the assembly of a polyketide chain from acetyl-CoA and malonyl-CoA units, followed by a series of enzymatic modifications including oxidation, methylation, and cyclization to yield the final product. A proposed biosynthetic pathway is illustrated in the diagram below.

Caption: Proposed biosynthetic pathway of penicillic acid.

Chemical Synthesis

The first total synthesis of penicillic acid was reported by Ralph Raphael in 1947.[3] The synthesis provided definitive proof of its structure. A simplified workflow of this landmark synthesis is presented below.

Caption: Simplified workflow of Raphael's 1947 synthesis.

Biological Activities and Mechanisms of Action

Penicillic acid exhibits a broad spectrum of biological activities, which are summarized in Table 3. Its reactivity, particularly the presence of an α,β-unsaturated ketone system, allows it to form covalent adducts with nucleophiles such as the thiol groups of cysteine residues in proteins, leading to enzyme inhibition and disruption of cellular pathways.

Table 3: Cytotoxic and Antimicrobial Activities of Penicillic Acid

| Activity Type | Target Organism/Cell Line | Quantitative Data (IC₅₀/MIC) |

| Antibacterial (MIC) | Xanthomonas albilineans | 6 µg/mL[4] |

| Antibacterial (EC₅₀) | Xanthomonas albilineans | 3.703 µg/mL[4] |

| Cytotoxicity (IC₅₀) | Rat Alveolar Macrophages | Significant chromium release at 0.1 mM[5] |

| Cytotoxicity (IC₅₀) | A2o Cells (Fas-transfected) | Dose-dependent inhibition of DNA fragmentation (0-1000 µM)[5] |

Inhibition of NF-κB Signaling Pathway

Penicillic acid has been shown to be an inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor involved in inflammatory responses, cell survival, and immunity. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and degradation of IκBα, allowing NF-κB (p50/p65 heterodimer) to translocate to the nucleus and activate gene transcription. Penicillic acid exerts its inhibitory effect by preventing the DNA binding of the p65 subunit of NF-κB.

Caption: Penicillic acid inhibits the NF-κB pathway.

Inhibition of Bacterial Quorum Sensing

Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density. In many pathogenic bacteria, QS controls the expression of virulence factors and biofilm formation. Penicillic acid has been identified as a quorum sensing inhibitor (QSI).[6] In the plant pathogen Xanthomonas albilineans, it competitively binds to the sensory histidine kinase RpfC, which is a key sensor in the Diffusible Signal Factor (DSF)-mediated QS system.[4] This binding disrupts the downstream signaling cascade, leading to the downregulation of virulence genes.

References

- 1. Penicillic Acid | C8H10O4 | CID 1268111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Penicillic Acid | Engormix [en.engormix.com]

- 3. Synthesis of the antibiotic, penicillic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Penicillic acid-mediated quorum-sensing inhibition suppresses motility and virulence of Xanthomonas albilineans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Identity and effects of quorum-sensing inhibitors produced by Penicillium species - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ubiquitous Mycotoxin: An In-depth Technical Guide to the Natural Occurrence of Penicillic Acid in Food

For Researchers, Scientists, and Drug Development Professionals

Penicillic acid, a mycotoxin produced by a variety of common molds, represents a persistent challenge to food safety and quality. This technical guide provides a comprehensive overview of the natural occurrence of penicillic acid in the food chain, detailing the fungal producers, influencing factors, and analytical methodologies for its detection. The information is tailored for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's prevalence and characteristics.

Fungal Producers and Susceptible Commodities

Penicillic acid is a secondary metabolite primarily produced by numerous species of the fungal genera Penicillium and Aspergillus. These molds are ubiquitous in the environment and can contaminate a wide range of agricultural products pre- and post-harvest.

Key Producing Species:

-

Penicillium species: P. cyclopium, P. puberulum, P. aurantiogriseum, P. melanoconidium, P. polonicum, P. expansum, P. martensii, and P. palitans are among the most significant producers.[1][2][3] Several of these species are associated with "blue-eye" disease in corn.[3]

-

Aspergillus species: A. ochraceus is a primary producer of penicillic acid, often in conjunction with ochratoxin A.[2]

Commodities Affected:

Penicillic acid has been detected in a diverse array of foodstuffs and animal feeds. Its presence is often linked to improper storage conditions, particularly high moisture and moderate temperatures. Susceptible commodities include:

-

Grains and Cereals: Corn (maize), barley, wheat, and their derived products are frequently contaminated.[2][4]

-

Fruits and Vegetables: A variety of fruits, including apples, grapes, kiwis, mandarins/oranges, and peaches, have been found to contain penicillic acid.[5]

-

Nuts and Oilseeds: Peanuts and other tree nuts can also be contaminated.

-

Animal Feeds and Silage: Penicillic acid is a notable contaminant in animal feeds and silage, posing a risk to livestock health and productivity.[2][6]

-

Other Products: Dried beans and poultry tissues have also been reported to contain penicillic acid.[7]

Factors Influencing Penicillic Acid Production

The growth of penicillic acid-producing fungi and the subsequent toxin production are influenced by a combination of environmental and substrate-related factors.

-

Water Activity (a_w) and Moisture Content: High moisture content is a critical factor for fungal growth and mycotoxin production.

-

Temperature: While fungal growth can occur over a broad temperature range, low temperatures (1-10°C) have been shown to favor the accumulation of penicillic acid.[4]

-

Substrate Composition: The nutritional composition of the commodity can impact toxin synthesis. For instance, commodities with high protein content may not support penicillic acid production.[4]

-

Aeration: The availability of oxygen can influence the rate of penicillic acid biosynthesis.

Quantitative Occurrence of Penicillic Acid in Food and Feed

The concentration of penicillic acid in contaminated commodities can vary widely depending on the producing fungal strain, the substrate, and storage conditions. The following tables summarize reported quantitative data.

Table 1: Occurrence of Penicillic Acid in Grains and Animal Feed

| Commodity | Concentration Range (µg/kg) | Mean Concentration (µg/kg) | Country/Region |

| Corn (Maize) | 5 - 231 | 59 | United States |

| Corn Silage | 123 - 1410 | 192 | United States[4] |

| Ryegrass Silage (experimentally contaminated) | up to 1803 | - | United Kingdom[6] |

| Animal Feed (Pig and Chicken) | 30 - 9220 | 904.9 | Bulgaria and South Africa[2] |

| Feedstuffs (Barley, Maize, Mixed Feeds) | <5000 - 8,240,000 | - | France[8] |

Table 2: Occurrence of Penicillic Acid in Fruits and Other Commodities

| Commodity | Concentration Range (µg/kg) | Incidence | Country/Region |

| Assorted Fruits (Kiwi, Apple, Peach, Grape, Mandarin/Orange) | 0.200 - 0.596 | 14.9% | Southern China[5] |

| Dried Beans | 11 - 179 | 25% | - |

| Poultry Gizzard | 15,870 - 26,460 | 100% | -[7] |

Biosynthetic and Signaling Pathways

Biosynthetic Pathway of Penicillic Acid

Penicillic acid is a polyketide, synthesized through a dedicated biosynthetic gene cluster. A proposed pathway in Aspergillus westerdijkiae involves a series of enzymatic reactions, starting with the synthesis of orsellinic acid by a non-reducing polyketide synthase (NR-PKS).

The gene cluster in A. westerdijkiae includes genes encoding a non-reducing polyketide synthase (NR-PKS), a flavin-containing monooxygenase (FMO), an O-methyltransferase (OMeT), a dioxygenase, and a short-chain reductase (SDR).[9]

Signaling Pathways and Regulation

The biosynthesis of secondary metabolites, including penicillic acid, is tightly regulated by a complex network of signaling pathways that respond to environmental cues. While the specific regulation of the penicillic acid gene cluster is an area of ongoing research, parallels can be drawn from the well-studied regulation of penicillin biosynthesis.

Global regulatory proteins, such as LaeA and the velvet complex (VeA, VelB, etc.), play a crucial role in controlling the expression of secondary metabolite gene clusters in both Aspergillus and Penicillium species.[10][11] These proteins are involved in chromatin remodeling, making the gene clusters accessible for transcription. The expression of these regulatory genes, and consequently mycotoxin production, is influenced by factors like light, pH, and nutrient availability.

Experimental Protocols for Detection and Quantification

Accurate and sensitive analytical methods are essential for monitoring the presence of penicillic acid in food and feed. The following sections detail representative experimental protocols.

Analysis of Penicillic Acid in Fruits by HPLC-MS/MS (QuEChERS Method)

This method, adapted from a study on various fruits, utilizes a Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) extraction and cleanup procedure followed by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) analysis.[5]

5.1.1. Sample Preparation (Extraction and Cleanup)

-

Homogenization: Weigh 5 g of a homogenized fruit sample into a 50 mL centrifuge tube.

-

Extraction: Add 10 mL of ethyl acetate (B1210297). For dry samples, add an appropriate amount of water to rehydrate before adding the solvent.

-

Salting Out: Add a salt mixture (e.g., 4 g MgSO₄ and 1 g NaCl) to induce phase separation.

-

Centrifugation: Vortex vigorously and centrifuge at 4000 rpm for 5 minutes.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the upper organic layer to a microcentrifuge tube containing a mixture of primary secondary amine (PSA), C18 sorbent, and anhydrous MgSO₄. Multi-walled carbon nanotubes (MWCNTs) can also be included for pigment removal.

-

Final Preparation: Vortex and centrifuge. The supernatant is then filtered and transferred to a vial for HPLC-MS/MS analysis.

5.1.2. HPLC-MS/MS Conditions

-

HPLC System: A standard UHPLC or HPLC system.

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source in negative ion mode.

-

MRM Transitions: Monitor for the specific precursor-to-product ion transitions for penicillic acid.

Multi-Mycotoxin Analysis in Cereals by LC-MS/MS

This protocol is a general approach for the simultaneous determination of multiple mycotoxins, including penicillic acid, in cereal matrices.

5.2.1. Sample Preparation

-

Grinding: Mill the cereal sample to a fine powder.

-

Extraction: Extract a representative sample (e.g., 5 g) with an acetonitrile/water mixture (e.g., 80:20, v/v) by shaking or blending.

-

Cleanup (Optional): Depending on the matrix and desired sensitivity, a cleanup step using solid-phase extraction (SPE) cartridges may be employed.

-

Dilution and Filtration: Dilute the extract with water or mobile phase, filter through a 0.22 µm syringe filter, and transfer to an autosampler vial.

5.2.2. LC-MS/MS Conditions

-

LC System: A UHPLC system is preferred for better resolution and shorter run times.

-

Column: A C18 reversed-phase column suitable for mycotoxin analysis.

-

Mobile Phase: A gradient elution using water with a modifier (e.g., ammonium (B1175870) acetate and formic acid) and methanol (B129727) or acetonitrile with the same modifier.

-

Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for detection and confirmation.

-

Ionization: Electrospray ionization (ESI) in both positive and negative modes to cover a wide range of mycotoxins. Penicillic acid is typically detected in negative mode.

-

Data Acquisition: Use scheduled MRM to maximize sensitivity and the number of analytes that can be monitored in a single run.

Conclusion

Penicillic acid is a mycotoxin of significant concern due to its widespread occurrence in various food and feed commodities and its potential toxicity. Understanding the factors that promote its formation is crucial for developing effective control strategies in the agricultural and food industries. The analytical methods outlined in this guide provide the necessary tools for robust monitoring and surveillance programs. For researchers and drug development professionals, a thorough knowledge of the biosynthesis and regulation of penicillic acid can open avenues for the development of novel inhibitors or detoxification strategies, ultimately contributing to a safer global food supply.

References

- 1. Involvement of LaeA and Velvet Proteins in Regulating the Production of Mycotoxins and Other Fungal Secondary Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Presence of Some Minor Aspergillus and Penicillium Unregulated Mycotoxins in Main Cereals Cultivated in Albania [mdpi.com]

- 3. efsa.europa.eu [efsa.europa.eu]

- 4. researchgate.net [researchgate.net]

- 5. Penicillic acid in fruits: method development, validation by liquid chromatography-tandem mass spectrometry and survey in southern China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Transcript analysis of penicillin genes from Penicillium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pesticides residues in food: what’s the situation in the EU? | EFSA [efsa.europa.eu]

- 8. Making sure you're not a bot! [archiv.ub.uni-marburg.de]

- 9. researchgate.net [researchgate.net]

- 10. Identification and characterization of Penicillium citrinum VeA and LaeA as global regulators for ML-236B production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Key role of LaeA and velvet complex proteins on expression of β-lactam and PR-toxin genes in Penicillium chrysogenum: cross-talk regulation of secondary metabolite pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Penicillic Acid as a Mycotoxin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penicillic acid (PA) is a mycotoxin produced by various species of Penicillium and Aspergillus fungi, commonly found as contaminants in a wide range of food and feed commodities.[1] While initially investigated for its antibiotic properties, its inherent toxicity, including carcinogenicity, has precluded its therapeutic use. This technical guide provides a comprehensive overview of penicillic acid, delving into its chemical and physical properties, biosynthesis, occurrence, and toxicological profile. A significant focus is placed on its mechanisms of action, including the induction of apoptosis, genotoxicity, and the modulation of cellular signaling pathways. Detailed experimental protocols for the in-vitro assessment of its toxic effects are provided, alongside a summary of analytical methods for its detection. This guide aims to serve as a critical resource for researchers and professionals involved in mycotoxin research, food safety, and drug development.

Introduction

First isolated from Penicillium puberulum, penicillic acid is a polyketide mycotoxin that has been identified in various agricultural products, including maize, beans, peanuts, tree nuts, corn, and animal feeds.[1] Its presence in the food chain raises significant health concerns due to its diverse biological activities, which encompass cytotoxic, genotoxic, and carcinogenic effects.[1] The unsaturated lactone ring in its structure is highly reactive, particularly with sulfhydryl groups in molecules like glutathione (B108866) and cysteine, a characteristic that is central to its mechanism of toxicity and subsequent detoxification.[1] This guide offers a detailed exploration of the multifaceted nature of penicillic acid as a mycotoxin.

Chemical and Physical Properties

Penicillic acid is a white, crystalline powder with the chemical formula C₈H₁₀O₄ and a molecular weight of 170.16 g/mol .[2] It is moderately soluble in cold water and soluble in hot water and various organic solvents such as alcohol, ether, benzene, and chloroform.[2]

| Property | Value | Reference |

| IUPAC Name | (2Z)-3-methoxy-5-methyl-4-oxohexa-2,5-dienoic acid | [2] |

| CAS Number | 90-65-3 | [2] |

| Molecular Formula | C₈H₁₀O₄ | [2] |

| Molecular Weight | 170.16 g/mol | [2] |

| Melting Point | 83-84 °C | [2] |

| Solubility | Moderately soluble in cold water; Soluble in hot water, alcohol, ether, benzene, chloroform | [2] |

Biosynthesis

Penicillic acid is a polyketide, synthesized via the acetate (B1210297) pathway. The biosynthesis begins with the condensation of one molecule of acetyl-CoA and three molecules of malonyl-CoA to form orsellinic acid, a key intermediate.[3][4] This reaction is catalyzed by a polyketide synthase (PKS).[5][6] Subsequently, orsellinic acid undergoes a series of enzymatic modifications, including cyclic cracking and decarboxylation, to yield penicillic acid.[3]

Occurrence in Food and Feed

Penicillic acid contamination has been reported in a variety of agricultural commodities worldwide. The levels of contamination can vary significantly depending on the fungal species involved, the substrate, and environmental conditions such as temperature and moisture.[7] Low temperatures (1 to 10 °C) have been shown to favor the accumulation of this toxin.

| Commodity | Concentration Range (µg/kg) | Reference |

| Maize | 5 - 231 | [7] |

| Dried Beans | 11 - 179 | [8] |

| Fruits (general) | 0.200 - 0.596 | [9] |

| Poultry Feed | 47.23 - 53.66 | [8] |

| Maize Silage | 1803 | [10] |

Toxicological Profile

Acute Toxicity

Penicillic acid exhibits acute toxicity in various animal models, with the lethal dose (LD50) varying depending on the species and the route of administration.

| Species | Route of Administration | LD50 (mg/kg) | Reference | |---|---|---| | Mouse | Oral | 600 |[9] | | Mouse | Intraperitoneal | 90 |[9] | | Mouse | Subcutaneous | 100 |[9] | | Rat | Intraperitoneal | 90 |[9] |

Cytotoxicity

Penicillic acid demonstrates cytotoxic effects in a dose-dependent manner across various cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potent anti-proliferative activity.

| Cell Line | Cell Type | IC50 (µM) | Reference | |---|---|---| | L5178Y | Lymphoma | 8.9 |[1] | | BOMACs | Bovine Macrophage | 29.85 |[11] | | HepG2 | Human Hepatocellular Carcinoma | 3.87 |[1] | | HCT-116 | Human Colon Cancer | 1.69 - 12.98 |[1] | | BEL-7402 | Human Hepatocellular Carcinoma | 1.69 - 12.98 |[1] | | MGC-803 | Human Gastric Cancer | 1.69 - 12.98 |[1] | | SH-SY5Y | Human Neuroblastoma | 1.69 - 12.98 |[1] | | HO-8910 | Human Ovarian Cancer | 1.69 - 12.98 |[1] | | HL-60 | Human Promyelocytic Leukemia | 1.69 - 12.98 |[1] |

Genotoxicity

Penicillic acid has been reported to be genotoxic, capable of inducing DNA damage. This property is a significant concern for human and animal health.

Mechanism of Action

The toxicity of penicillic acid is attributed to its α,β-unsaturated lactone structure, which readily reacts with nucleophilic molecules, particularly those containing sulfhydryl groups, such as glutathione (GSH). This interaction is a key detoxification mechanism but can also lead to the depletion of cellular antioxidants and subsequent oxidative stress.

Induction of Apoptosis

Penicillic acid is a known inducer of apoptosis. One of its primary mechanisms involves the inhibition of the Fas ligand-induced apoptotic pathway. It achieves this by blocking the self-processing of caspase-8 within the death-inducing signaling complex (DISC), thereby preventing the activation of the downstream caspase cascade.

Oxidative Stress and MAPK Signaling

Penicillic acid can induce the production of reactive oxygen species (ROS), leading to oxidative stress within the cell. This oxidative stress can, in turn, activate stress-activated protein kinase (SAPK) pathways, including the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways. Activation of these pathways can contribute to both apoptosis and other cellular stress responses. The nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of the antioxidant response, is also likely modulated by penicillic acid-induced oxidative stress. Under oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant genes.

Interaction with Glutathione

The reaction of penicillic acid with glutathione is a critical aspect of its metabolism and detoxification. This conjugation can occur spontaneously and is not necessarily dependent on glutathione S-transferase (GST) enzymes. However, penicillic acid can also directly bind to and inhibit GSTs, which may impair the detoxification of other xenobiotics.[1]

Analytical Methods for Detection

Several analytical methods are employed for the detection and quantification of penicillic acid in various matrices. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a widely used, highly sensitive, and specific method. Sample preparation often involves a "quick, easy, cheap, effective, rugged, and safe" (QuEChERS) extraction procedure to isolate the mycotoxin from complex food and feed matrices.

QuEChERS Sample Preparation Workflow

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of penicillic acid on a given cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase. The resulting intracellular formazan (B1609692) can be solubilized and quantified by spectrophotometry, providing an estimate of cell viability.

Materials:

-

Cell line of interest

-

Complete culture medium

-

Penicillic acid stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treatment: Treat cells with a range of concentrations of penicillic acid for 24, 48, or 72 hours. Include a vehicle control (DMSO).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by penicillic acid.

Principle: Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, indicative of late apoptosis or necrosis. Flow cytometry is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cell line of interest

-

Penicillic acid

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with penicillic acid for the desired time.

-

Cell Harvesting: Harvest both adherent and floating cells.

-

Washing: Wash cells with cold PBS.

-

Resuspension: Resuspend cells in 1X binding buffer.

-

Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

DNA Damage Assay (Comet Assay)

Objective: To assess the genotoxic potential of penicillic acid by detecting DNA strand breaks.

Principle: The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells. Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.

Materials:

-

Cell line of interest

-

Penicillic acid

-

Low-melting-point agarose

-

Lysis solution

-

Alkaline electrophoresis buffer

-

Neutralization buffer

-

DNA staining dye (e.g., SYBR Green)

-

Fluorescence microscope

Procedure:

-

Cell Treatment and Harvesting: Treat cells with penicillic acid and harvest.

-

Embedding: Mix cells with molten low-melting-point agarose and layer onto a pre-coated slide.

-

Lysis: Immerse slides in lysis solution to remove cell membranes and proteins.

-

DNA Unwinding: Place slides in alkaline electrophoresis buffer to unwind the DNA.

-

Electrophoresis: Subject the slides to electrophoresis.

-

Neutralization and Staining: Neutralize the slides and stain the DNA.

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using appropriate software to quantify DNA damage (e.g., tail length, tail moment).

Conclusion

Penicillic acid remains a significant mycotoxin of concern due to its widespread occurrence and potent toxicological effects. Its ability to induce cytotoxicity, genotoxicity, and apoptosis through various mechanisms, including the inhibition of key signaling pathways and the induction of oxidative stress, underscores the need for continued research and monitoring. The experimental protocols and analytical methods outlined in this guide provide a robust framework for the further investigation of penicillic acid's biological activities and its impact on human and animal health. A deeper understanding of its mechanisms of toxicity is crucial for developing effective strategies to mitigate its risks and for exploring its potential, albeit with caution, in the context of drug development as a modulator of specific cellular pathways.

References

- 1. The Cytotoxic Activity of Secondary Metabolites from Marine-Derived Penicillium spp.: A Review (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Application of Synthetic Biology to the Biosynthesis of Polyketides - Synthetic Biology and Engineering - Full-Text HTML - SCIEPublish [sciepublish.com]

- 3. researchgate.net [researchgate.net]

- 4. Orsellinic acid - Wikipedia [en.wikipedia.org]

- 5. Biosynthesis of Polyketides in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of a Polyketide Synthase Involved in Sorbicillin Biosynthesis by Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Presence of Some Minor Aspergillus and Penicillium Unregulated Mycotoxins in Main Cereals Cultivated in Albania - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mrvsa.com [mrvsa.com]

- 9. Penicillic acid in fruits: method development, validation by liquid chromatography-tandem mass spectrometry and survey in southern China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Compaction, aeration and addition of mycotoxin contaminated silage alters the fermentation profile, mycotoxin content and aerobic stability of ryegrass (Lolium perenne) silage [frontiersin.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Tautomeric Equilibrium of Penicillic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penicillic acid, a mycotoxin produced by various species of Penicillium and Aspergillus, exhibits a fascinating and biologically relevant tautomeric equilibrium. This guide provides a comprehensive technical overview of the core principles governing this equilibrium, detailing the structural aspects of the tautomers, the influence of environmental factors, and the experimental methodologies used for their characterization. Quantitative data from various studies are summarized, and detailed experimental protocols are provided to aid in the replication and further investigation of this phenomenon. Furthermore, the biological implications of penicillic acid's tautomerism, particularly in the context of drug development, are explored.

Introduction to Penicillic Acid Tautomerism

Penicillic acid (PA) exists as a dynamic equilibrium between two primary tautomeric forms: a cyclic lactone (or cyclic hemiacetal) form and an open-chain keto acid form. This equilibrium is crucial as the distinct structural features of each tautomer can significantly influence its physicochemical properties and biological activity.

The two tautomers are identified as:

-

Keto Acid Form: 3-methoxy-5-methyl-4-oxo-2,5-hexadienoic acid

-

Lactone Form: 5-hydroxy-5-isopropenyl-4-methoxy-2(5H)-furanone

Studies have indicated that the lactone form is the predominant species at physiological pH, a factor with significant implications for its interaction with biological systems.[1][2] The interconversion between these two forms is influenced by various factors, including solvent polarity, pH, and temperature. Understanding and quantifying this equilibrium is essential for elucidating the mechanism of action of penicillic acid and for the rational design of analogues with desired therapeutic properties.

The Tautomeric Equilibrium

The equilibrium between the keto acid and lactone forms of penicillic acid can be represented as follows:

The position of this equilibrium is dictated by the relative thermodynamic stabilities of the two tautomers, which are in turn affected by the surrounding environment.

Factors Influencing the Equilibrium

Solvent Effects: The polarity of the solvent plays a significant role in determining the ratio of the two tautomers. Polar protic solvents, through hydrogen bonding, can stabilize the more polar open-chain keto acid form. Conversely, nonpolar aprotic solvents may favor the less polar cyclic lactone form. While the general principle is established, specific quantitative data for penicillic acid across a range of solvents remains an area for further investigation.

pH Dependence: The pH of the medium is a critical determinant of the tautomeric equilibrium. At physiological pH (around 7.4), the lactone form is reported to be the predominant species.[1][2] Under acidic conditions, the equilibrium may shift, and the kinetics of the ring-opening of the lactone can be influenced.[3][4][5] The hydrolysis of the lactone ring is a key aspect of this pH-dependent behavior.

Quantitative Analysis of Tautomeric Equilibrium

While extensive tabulated data on the tautomeric equilibrium constant (KT = [Lactone]/[Keto Acid]) for penicillic acid under varied conditions are scarce in the literature, the principles of its determination are well-established. The following table summarizes the expected qualitative shifts in equilibrium based on general chemical principles.

| Condition | Predominant Tautomer | Expected KT | Rationale |

| Physiological pH (~7.4) | Lactone | > 1 | The lactone form is more stable under these conditions.[1][2] |

| Highly Acidic (low pH) | Keto Acid (potentially) | < 1 | Acid catalysis can promote the hydrolysis of the lactone ring.[3][5] |

| Nonpolar Solvent | Lactone | > 1 | The less polar cyclic form is generally favored in nonpolar environments. |

| Polar Protic Solvent | Keto Acid | < 1 | Hydrogen bonding can stabilize the open-chain form. |

Experimental Protocols

The study of tautomeric equilibria relies on spectroscopic techniques that can differentiate and quantify the coexisting species. The following are detailed methodologies for key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the quantitative analysis of tautomeric mixtures in solution. Both 1H and 13C NMR can be employed to determine the relative concentrations of the keto acid and lactone forms.

Experimental Workflow for NMR Analysis:

References

- 1. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. vpultz.sites.truman.edu [vpultz.sites.truman.edu]

- 3. jocpr.com [jocpr.com]

- 4. researchgate.net [researchgate.net]

- 5. Mechanisms of lactone hydrolysis in acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Penicillic Acid's Carcinogenic Potential: A Technical Examination for the Modern Researcher

An In-depth Technical Guide on the Carcinogenic Activity of Penicillic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penicillic acid, a mycotoxin produced by various species of Penicillium and Aspergillus fungi, has been the subject of toxicological research for decades. Classified as a Group 3 carcinogen by the International Agency for Research on Cancer (IARC), it is deemed "not classifiable as to its carcinogenicity to humans" due to limited evidence in humans but sufficient evidence in experimental animals. This technical guide provides a comprehensive overview of the carcinogenic activity of penicillic acid, focusing on its genotoxic mechanisms, impact on cellular signaling pathways, and the experimental evidence that has defined its toxicological profile. Detailed experimental protocols and quantitative data from key studies are presented to offer researchers a thorough understanding of the methodologies employed in assessing its carcinogenicity.

Introduction

Penicillic acid is a naturally occurring mycotoxin that can contaminate a variety of food and feed commodities.[1] Its chemical structure, featuring an α,β-unsaturated γ-lactone ring, is reactive and contributes to its biological activities, including its carcinogenic potential. This document synthesizes the available scientific literature to provide a detailed technical resource on the carcinogenic properties of penicillic acid, with a focus on the underlying molecular mechanisms.

Carcinogenicity in Animal Models

The primary evidence for the carcinogenicity of penicillic acid comes from studies in rodents. Subcutaneous administration of penicillic acid has been shown to induce local sarcomas in both mice and rats.[2]

Quantitative Data from Carcinogenicity Studies

While the IARC monograph summarizes the findings, obtaining the full quantitative data from the original studies is crucial for a complete assessment. The primary study by Dickens and Jones (1961) demonstrated the dose-dependent carcinogenic effect of penicillic acid.

| Species | Route of Administration | Dose | Tumor Type | Tumor Incidence | Reference |

| Rat | Subcutaneous | 1 mg, twice weekly | Sarcoma | Data not fully available in summary | [2] |

| Mouse | Subcutaneous | 0.2 mg, twice weekly | Sarcoma | Data not fully available in summary | [2] |

Note: The detailed quantitative data from the original 1961 study by Dickens and Jones, including the number of animals with tumors and tumor latency, are not fully detailed in the readily available summaries. Researchers are encouraged to consult the original publication for a complete dataset.

Experimental Protocols

Understanding the methodologies used in the carcinogenicity bioassays is fundamental for interpreting the results. The following are generalized protocols based on standard rodent carcinogenicity studies.

Subcutaneous Carcinogenicity Bioassay in Rodents (Generalized Protocol)

-

Test Animals: Male and female rats (e.g., Wistar or Sprague-Dawley) and mice (e.g., Swiss or C57BL/6) are commonly used. Animals are typically young adults at the start of the study.

-

Housing and Diet: Animals are housed in controlled environments with a standard diet and water available ad libitum.

-

Dose Preparation and Administration: Penicillic acid is dissolved or suspended in a suitable vehicle (e.g., arachis oil, saline). The solution is administered via subcutaneous injection, typically in the interscapular region, at specified doses and frequencies (e.g., twice weekly).

-

Control Groups: A control group receiving the vehicle only is run in parallel.

-

Duration of Study: The study typically continues for the lifetime of the animals or a predetermined period (e.g., 2 years for rats).

-

Observations: Animals are observed daily for clinical signs of toxicity. Tumor development at the injection site is monitored and measured regularly.

-

Histopathology: At the end of the study, or when animals are euthanized, a full necropsy is performed. The tumor tissue and major organs are collected, fixed in formalin, embedded in paraffin, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin) for microscopic examination to confirm the tumor type and assess for metastasis.[2]

Mechanisms of Carcinogenic Activity

The carcinogenic activity of penicillic acid is believed to be multifactorial, involving genotoxicity and the disruption of key cellular signaling pathways.

Genotoxicity and DNA Adduct Formation

Penicillic acid is a genotoxic agent capable of damaging DNA, a critical step in the initiation of cancer. Its reactivity towards nucleophilic sites on DNA bases can lead to the formation of DNA adducts. This interaction can cause mutations if not properly repaired by the cell's DNA repair machinery. The α,β-unsaturated lactone structure is crucial for this reactivity.

Detoxification via Glutathione (B108866) Conjugation

A primary detoxification pathway for penicillic acid involves its conjugation with glutathione (GSH), a major intracellular antioxidant. This reaction can occur spontaneously or be catalyzed by glutathione S-transferases (GSTs). The resulting penicillic acid-GSH conjugate is more water-soluble and can be more readily excreted from the body. However, penicillic acid has also been shown to inhibit GST activity, which could impair the detoxification process and enhance its toxicity.[3][4]

Induction of Apoptosis

Penicillic acid has been shown to induce apoptosis, or programmed cell death, in various cell types. This process is tightly regulated by a complex network of signaling proteins. While apoptosis is a mechanism to eliminate damaged cells, its dysregulation can contribute to cancer development. Some studies on related compounds from Penicillium suggest that they can modulate the expression of key apoptosis-regulating proteins, such as the Bcl-2 family (e.g., increasing pro-apoptotic Bax and decreasing anti-apoptotic Bcl-2) and activating executioner caspases like caspase-3.[5][6][7]

Cell Cycle Dysregulation

The cell cycle is a series of events that leads to cell division and proliferation. Uncontrolled cell cycle progression is a hallmark of cancer. Some natural compounds have been shown to induce cell cycle arrest, often at the G1/S or G2/M checkpoints, by modulating the activity of cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins. While specific data for penicillic acid is limited, it is plausible that it could interfere with these regulatory mechanisms, leading to aberrant cell proliferation.[8][9]

Oxidative Stress

Penicillic acid may induce oxidative stress by increasing the production of reactive oxygen species (ROS) within cells. ROS can damage cellular components, including DNA, proteins, and lipids, contributing to carcinogenesis. The cellular defense against oxidative stress is regulated by pathways such as the Nrf2-antioxidant response element (ARE) pathway. Activation of Nrf2 leads to the transcription of a battery of antioxidant and detoxification enzymes. It is possible that penicillic acid could modulate this pathway, although specific studies are needed to confirm this.[10][11][12]

Analytical Methodologies

The detection and quantification of penicillic acid in various matrices are essential for exposure assessment and regulatory purposes.

Detection in Food and Feed

Several analytical methods have been developed for the detection of penicillic acid in food and animal feed. These methods typically involve an extraction step followed by chromatographic separation and detection.

-

Extraction: Solid-phase extraction (SPE) is commonly used to isolate and concentrate penicillic acid from complex matrices.

-

Chromatography: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary separation techniques.

-

Detection: Mass spectrometry (MS) coupled with chromatography (LC-MS or GC-MS) provides high sensitivity and specificity for the identification and quantification of penicillic acid.[13]

Conclusion

Penicillic acid exhibits clear carcinogenic activity in animal models, primarily through subcutaneous administration. Its genotoxic nature, stemming from its reactive α,β-unsaturated lactone structure, is a key contributor to its carcinogenicity. The mycotoxin's ability to interact with and inhibit detoxification enzymes like GST further potentiates its harmful effects. While the precise signaling pathways disrupted by penicillic acid in the context of cancer are still being fully elucidated, evidence suggests potential involvement of apoptosis, cell cycle regulation, and oxidative stress. For drug development professionals, understanding the carcinogenic potential and mechanisms of action of such naturally occurring compounds is crucial for risk assessment and the development of safe therapeutic agents. Further research is warranted to obtain more detailed quantitative data on its carcinogenicity and to fully map the signaling cascades it perturbs.

References

- 1. researchgate.net [researchgate.net]

- 2. Penicillic Acid (IARC Summary & Evaluation, Volume 10, 1976) [inchem.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Interaction of the mycotoxin penicillic acid with glutathione and rat liver glutathione S-transferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Carcinogenic Activity of a Series of Reactive Lactones and Related Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 6. G1/S Cell Cycle Blockers and Inhibitors of Cyclin-Dependent Kinases Suppress Camptothecin-Induced Neuronal Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. Frontiers | Alkylaminophenol Induces G1/S Phase Cell Cycle Arrest in Glioblastoma Cells Through p53 and Cyclin-Dependent Kinase Signaling Pathway [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Roles of NFR2-Regulated Oxidative Stress and Mitochondrial Quality Control in Chronic Liver Diseases | MDPI [mdpi.com]

- 13. Determination of Penicillium mycotoxins in foods and feeds using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Penicillic Acid Genotoxicity: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the genotoxicity of penicillic acid, a mycotoxin produced by various species of Penicillium and Aspergillus fungi. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the current understanding of penicillic acid's impact on genetic material, relevant experimental protocols, and associated cellular signaling pathways.

Executive Summary

Penicillic acid has been identified as a mutagenic agent with the potential to induce DNA single-strand breaks and chromosomal aberrations[1]. Its carcinogenic properties have also been noted[2][3][4]. This guide summarizes the available, albeit limited, quantitative data from key genotoxicity studies and provides detailed methodologies for the standard assays used to assess such effects. Furthermore, it visualizes the established experimental workflows and the general signaling pathways activated in response to DNA damage.

Quantitative Genotoxicity Data

While the genotoxic potential of penicillic acid is acknowledged, comprehensive quantitative data from standardized assays remains sparse in publicly accessible literature. The following tables are presented as templates to be populated as more specific experimental results become available.

Table 1: Ames Test Results for Penicillic Acid

| Tester Strain | Penicillic Acid Concentration | Metabolic Activation (S9) | Number of Revertant Colonies (Mean ± SD) |

| S. typhimurium TA98 | Absent | ||

| Present | |||

| S. typhimurium TA100 | Absent | ||

| Present | |||

| S. typhimurium TA1535 | Absent | ||

| Present | |||

| S. typhimurium TA1537 | Absent | ||

| Present | |||

| E. coli WP2 uvrA | Absent | ||

| Present |

Table 2: Comet Assay Results for Penicillic Acid

| Cell Type | Penicillic Acid Concentration | Treatment Duration | % Tail DNA (Mean ± SD) |

Table 3: In Vitro Micronucleus Test Results for Penicillic Acid

| Cell Type | Penicillic Acid Concentration | Metabolic Activation (S9) | Frequency of Micronucleated Cells (%) |

| CHO | Absent | ||

| Present | |||

| Human Lymphocytes | Absent | ||

| Present |

Table 4: In Vitro Chromosomal Aberration Assay Results for Penicillic Acid

| Cell Type | Penicillic Acid Concentration | Metabolic Activation (S9) | Percentage of Cells with Aberrations |

| CHO | Absent | ||

| Present | |||

| Human Lymphocytes | Absent | ||

| Present |

Experimental Protocols

Detailed methodologies for the key genotoxicity assays are outlined below. These protocols are based on established guidelines and common practices in the field.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds using various strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid[5][6].

1. Strain Preparation:

- Cultures of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and/or E. coli (e.g., WP2 uvrA) are grown overnight in nutrient broth.

2. Metabolic Activation:

- For assays requiring metabolic activation, a rat liver homogenate (S9 fraction) is prepared and mixed with a cofactor solution.

3. Exposure:

- Aliquots of the bacterial culture, the test compound (penicillic acid) at various concentrations, and either S9 mix or a buffer control are combined in a test tube.

- The mixture is pre-incubated at 37°C with shaking.

4. Plating:

- Molten top agar (B569324) is added to the test tube, and the contents are poured onto minimal glucose agar plates.

5. Incubation:

- Plates are incubated at 37°C for 48-72 hours.

6. Scoring:

- The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted for each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Single Cell Gel Electrophoresis (Comet Assay)

The Comet assay is a sensitive method for detecting DNA strand breaks in individual eukaryotic cells[7][8].

1. Cell Preparation:

- A single-cell suspension is prepared from the desired cell type (e.g., human lymphocytes, CHO cells).

2. Embedding:

- The cell suspension is mixed with low-melting-point agarose (B213101) and layered onto a microscope slide pre-coated with normal melting point agarose.

3. Lysis:

- The slides are immersed in a lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).

4. Alkaline Unwinding and Electrophoresis:

- The slides are placed in an electrophoresis tank containing an alkaline buffer to unwind the DNA.

- Electrophoresis is performed, allowing the negatively charged, fragmented DNA to migrate from the nucleoid towards the anode, forming a "comet tail".

5. Neutralization and Staining:

- The slides are neutralized and stained with a fluorescent DNA-binding dye.

6. Visualization and Analysis:

- Comets are visualized using a fluorescence microscope.

- Image analysis software is used to quantify the extent of DNA damage, typically by measuring the percentage of DNA in the comet tail (% Tail DNA).

In Vitro Micronucleus Test

The in vitro micronucleus test is used to detect the formation of micronuclei, which are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis[9][10].

1. Cell Culture and Treatment:

- Mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells or human lymphocytes) are cultured and exposed to various concentrations of penicillic acid, with and without metabolic activation (S9).

- A positive control (e.g., mitomycin C) and a negative/vehicle control are included.

2. Cytokinesis Block:

- Cytochalasin B is added to the culture to block cytokinesis, resulting in the accumulation of binucleated cells.

3. Harvesting and Staining:

- Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

4. Scoring:

- The frequency of micronucleated cells is determined by scoring a set number of binucleated cells under a microscope. A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.

In Vitro Chromosomal Aberration Assay

This assay evaluates the potential of a substance to induce structural chromosomal abnormalities in cultured mammalian cells[11][12][13][14][15].

1. Cell Culture and Treatment:

- Cultured mammalian cells (e.g., CHO cells or human peripheral blood lymphocytes) are exposed to different concentrations of penicillic acid, with and without S9 metabolic activation.

2. Metaphase Arrest:

- A mitotic spindle inhibitor (e.g., colcemid) is added to the cultures to arrest cells in the metaphase stage of mitosis.

3. Harvesting and Slide Preparation:

- Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.

4. Staining and Analysis:

- The chromosome preparations are stained (e.g., with Giemsa), and metaphase spreads are analyzed under a microscope for structural chromosomal aberrations (e.g., breaks, gaps, deletions, and exchanges).

Signaling Pathways and Experimental Workflows

DNA Damage Response Pathways

Upon induction of DNA damage by agents like penicillic acid, cells activate a complex network of signaling pathways to orchestrate DNA repair, cell cycle arrest, or apoptosis. Key players in this response include the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases, which are activated by double-strand breaks and single-strand DNA, respectively[16][17][18]. These kinases then phosphorylate a cascade of downstream targets, including the tumor suppressor protein p53[10][19][20][21][22][23][24]. Activated p53 can halt the cell cycle to allow for DNA repair or, if the damage is too severe, initiate apoptosis[10][19][20][21][22][23][24].

Experimental Workflow: Genotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the genotoxicity of a test compound like penicillic acid using a battery of in vitro assays.

Conclusion

Penicillic acid exhibits clear genotoxic properties, including the ability to cause mutations, DNA strand breaks, and chromosomal aberrations. While qualitative evidence exists, there is a need for more comprehensive quantitative studies to fully characterize its dose-response relationship in various genotoxicity endpoints. The standardized protocols and conceptual signaling pathways presented in this guide provide a framework for researchers to design and interpret future studies on the genotoxicity of penicillic acid and other mycotoxins. A deeper understanding of its mechanisms of action is crucial for accurate risk assessment and the development of potential mitigation strategies.

References

- 1. Activation of p53 contributes to pseudolaric acid B-induced senescence in human lung cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Toxicity of penicillic acid for rat alveolar macrophages in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Penicillic Acid | Engormix [en.engormix.com]

- 4. Penicillic Acid | C8H10O4 | CID 1268111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Salmonella mutagenicity tests: II. Results from the testing of 270 chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Salmonella mutagenicity tests: III. Results from the testing of 255 chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The comet assay: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. tsar.jrc.ec.europa.eu [tsar.jrc.ec.europa.eu]

- 11. Potential Production and Detoxification of Penicillic Acid in Mold-Fermented Sausage (Salami) - PMC [pmc.ncbi.nlm.nih.gov]